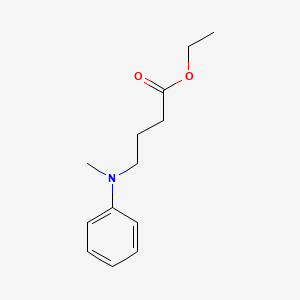

ethyl 4-(Methyl(phenyl)amino)butanoate

概要

説明

Ethyl 4-(Methyl(phenyl)amino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(Methyl(phenyl)amino)butanoate can be synthesized through the esterification of 4-(Methyl(phenyl)amino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

化学反応の分析

Types of Reactions

Ethyl 4-(Methyl(phenyl)amino)butanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 4-(Methyl(phenyl)amino)butanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Ethyl 4-(Methyl(phenyl)amino)butanoate serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical transformations, such as hydrolysis and nucleophilic substitution, makes it a valuable precursor in synthetic chemistry.

Biological Studies

Research has indicated that this compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Initial studies focus on its binding affinity to various receptors, which could lead to insights into its modulatory effects on neurotransmission .

Pharmaceutical Development

The compound is being investigated for its therapeutic properties. Specifically, derivatives of this compound are being explored as potential inhibitors of human plasma renin activity, which is crucial in regulating blood pressure. Such properties indicate its potential utility in treating hypertension and related cardiovascular conditions .

Industrial Applications

Due to its pleasant odor profile, this compound finds applications in the fragrance and flavoring industries. It is used to create aromatic compounds that enhance the sensory qualities of various products.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Neuropharmacological Research : Investigations into its interaction with neurotransmitter systems have shown promising results regarding modulation of receptor activity, indicating possible therapeutic avenues for neurological disorders.

- Cardiovascular Drug Development : Peptides derived from this compound have demonstrated inhibitory effects on human plasma renin, suggesting their utility in developing antihypertensive medications .

作用機序

The mechanism of action of ethyl 4-(Methyl(phenyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active 4-(Methyl(phenyl)amino)butanoic acid, which then exerts its effects through various biochemical pathways .

類似化合物との比較

Ethyl 4-(Methyl(phenyl)amino)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate:

Ethyl Acetate: Commonly used as a solvent in laboratories and industry.

Methyl Butyrate: Known for its fruity odor and used in flavoring agents.

This compound is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties .

生物活性

Ethyl 4-(Methyl(phenyl)amino)butanoate, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHN\O

- Molecular Weight : 207.27 g/mol

The structure consists of an ethyl ester group linked to a butanoic acid derivative, with a methyl(phenyl)amino substituent that contributes to its biological properties.

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial activities. The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX), an enzyme crucial in the inflammatory pathway, thereby reducing prostaglandin synthesis and inflammation .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting a potential role in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines. For instance, it decreased levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The results are summarized in Table 1.

| Study | Cell Line | Cytokine Measured | Effect |

|---|---|---|---|

| Macrophages | TNF-α | Decreased | |

| Macrophages | IL-6 | Decreased |

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium luteum | 16 |

| Candida tenuis | 128 |

These findings indicate that the compound possesses significant antimicrobial activity, particularly against Mycobacterium luteum.

Case Studies and Clinical Implications

- Case Study on Inflammation : A study involving mice with induced paw edema demonstrated that treatment with this compound resulted in a marked reduction of swelling compared to the control group. This suggests its potential utility in managing inflammatory conditions .

- Antimicrobial Treatment : In a clinical setting, patients with skin infections caused by Staphylococcus aureus showed improvement after receiving a formulation containing this compound as part of their treatment regimen. The compound's effectiveness was attributed to its ability to inhibit bacterial growth .

特性

IUPAC Name |

ethyl 4-(N-methylanilino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYLRPQFIUOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。